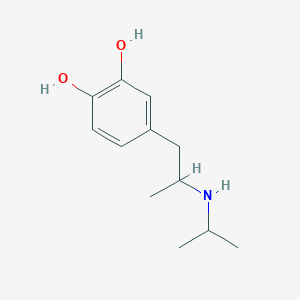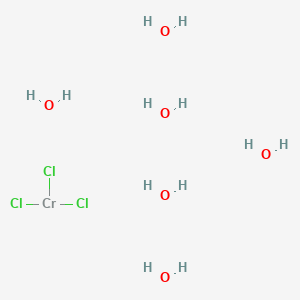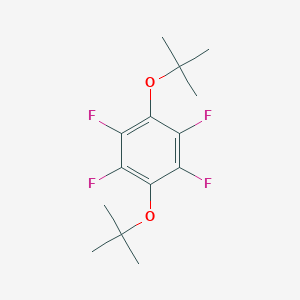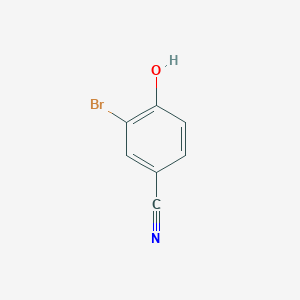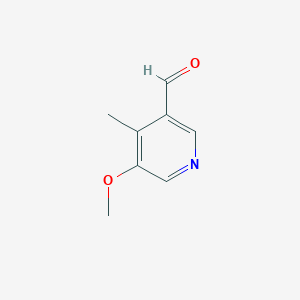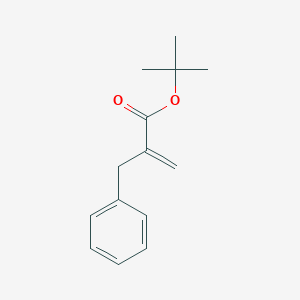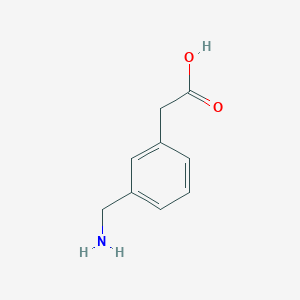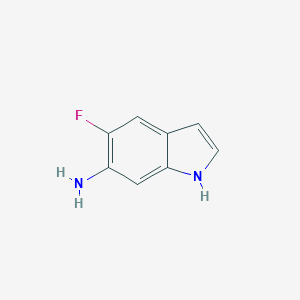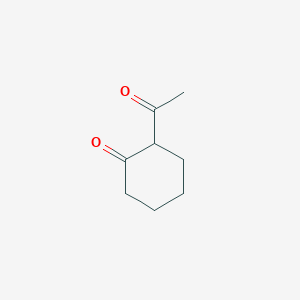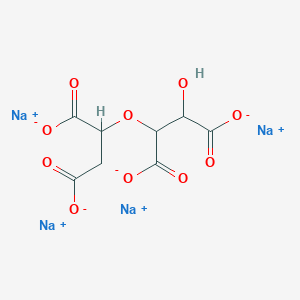
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid, also known as oxaloacetic acid (OAA), is a key intermediate in the Krebs cycle, a vital metabolic pathway that generates energy for cells. OAA plays an essential role in various physiological processes, including gluconeogenesis, amino acid metabolism, and the regulation of mitochondrial functions. Due to its importance in cellular metabolism, OAA has been extensively studied in scientific research.
作用机制
OAA acts as a key intermediate in the Krebs cycle, where it is converted to other metabolites, such as citrate, isocitrate, and α-ketoglutarate. OAA also plays a role in gluconeogenesis, where it is converted to phosphoenolpyruvate, a precursor for glucose synthesis. OAA has been shown to regulate mitochondrial functions, including the production of ATP and the regulation of reactive oxygen species (ROS) levels.
生化和生理效应
OAA has various biochemical and physiological effects on cells. It has been shown to regulate the expression of genes involved in glucose metabolism, lipid metabolism, and oxidative stress. OAA has also been shown to modulate the activity of enzymes involved in energy metabolism, including pyruvate dehydrogenase and ATP synthase. In addition, OAA has been shown to have antioxidant properties and to protect cells from oxidative stress.
实验室实验的优点和局限性
OAA has several advantages for lab experiments, including its availability, stability, and ease of use. OAA is readily available from commercial sources and can be stored for extended periods without degradation. OAA is also easy to use in experiments, as it can be added to cell cultures or used as a substrate for enzymes. However, OAA has some limitations, including its potential toxicity at high concentrations and its susceptibility to degradation by enzymes and other cellular components.
未来方向
There are several future directions for the study of OAA. One area of research is the investigation of the role of OAA in mitochondrial dysfunction and oxidative stress, which are implicated in various diseases, including neurodegenerative disorders and cardiovascular disease. Another area of research is the development of OAA-based therapies for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, the use of OAA as a tool for the investigation of metabolic pathways and cellular functions is an area of ongoing research.
合成方法
OAA can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of malic acid with sodium chlorite and hydrogen peroxide, followed by the oxidation of the resulting product. Enzymatic synthesis involves the use of enzymes, such as malate dehydrogenase and pyruvate carboxylase, to catalyze the conversion of malate to OAA. Microbial fermentation involves the use of microorganisms, such as Aspergillus niger and Escherichia coli, to produce OAA through metabolic pathways.
科学研究应用
OAA has been widely studied in scientific research due to its role in cellular metabolism. It has been used as a substrate for various enzymes, including pyruvate carboxylase, in the study of biochemical pathways. OAA has also been used as a tool for the investigation of mitochondrial functions and the regulation of energy metabolism. In addition, OAA has been studied for its potential therapeutic applications in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders.
属性
CAS 编号 |
111451-13-9 |
|---|---|
产品名称 |
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid |
分子式 |
C8H11NaO10 |
分子量 |
354.09 g/mol |
IUPAC 名称 |
tetrasodium;2-(1,2-dicarboxylatoethoxy)-3-hydroxybutanedioate |
InChI |
InChI=1S/C8H10O10.4Na/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15;;;;/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4 |
InChI 键 |
HEVUDNOESBVZAL-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
同义词 |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




